

Strategic Overview: The Challenge of N-Alkylated Indoline Certification

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Compound of Interest

Compound Name: 3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol
CAS No.: 356539-27-0
Cat. No.: B1418546

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In the development of neuroactive agents and heterocyclic intermediates, the structural validation of 3-(2,3-Dihydro-1H-indol-1-yl)butan-1-ol presents a specific analytical challenge. Unlike simple alkylations, the synthesis of this molecule involves a regiochemical inflection point: the nucleophilic competition between the indoline nitrogen (N1) and the aromatic ring (C5/C7), as well as the potential for regioisomerism within the hydroxybutyl chain itself.^[1]

This guide objectively compares the "Standard Quality Control" approach (1D NMR/LC-MS) against the "Advanced Structural Elucidation" workflow (2D NMR/HRMS). For researchers and drug developers, relying solely on 1D proton NMR is often insufficient to definitively rule out constitutional isomers, particularly the C-alkylated byproducts or chain-position isomers (e.g., 2-substituted butanol derivatives).^[1]

Part 1: Comparative Analysis of Analytical Strategies

The following table contrasts the performance of standard vs. advanced analytical protocols in resolving the structure of 3-(2,3-Dihydro-1H-indol-1-yl)butan-1-ol.

Feature	Standard Protocol (1D ¹ H NMR + Low-Res MS)	Advanced Protocol (2D NMR + HRMS)	Verdict
Connectivity Confirmation	Low. Infers connectivity based on chemical shift heuristics. Cannot definitively prove N-C bond vs. C-C bond.	High. HMBC explicitly maps long-range couplings (N-C-H), proving the butyl chain is attached to Nitrogen, not the aromatic ring.[1]	Advanced Wins
Regioisomer Resolution	Moderate. Can distinguish gross structural changes but may struggle to differentiate 3-substituted vs. 2-substituted butyl chains if multiplets overlap.	High. COSY and HSQC map the exact spin system of the butyl chain, confirming the substitution pattern (3-position).	Advanced Wins
Purity Profiling	High. Excellent for quantifying molar ratios of known impurities.[1]	Moderate. Less quantitative; primarily qualitative structural proof.[1]	Standard Wins
Throughput	Rapid. (5-10 mins per sample).[1] Ideal for batch release.	Slow. (1-4 hours per sample). Essential for Reference Standard certification.[1]	Context Dependent

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Scientific Insight: While 1D NMR is sufficient for lot-to-lot consistency checks, it is a comparative tool.[1] It fails as an absolute structural proof because the chemical shifts of N-alkylated and C-alkylated isomers can inadvertently overlap in the aliphatic region.[1] The Advanced Protocol is mandatory for the initial structural assignment.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis & Isolation Context

Note: This guide assumes the molecule was synthesized via the nucleophilic substitution of indoline with a 3-halo-butan-1-ol equivalent or reductive alkylation.[1]

- Target Structure: Indoline core with a 1-hydroxybutan-3-yl group attached to N1.[1]
- Critical Impurity to Exclude: 4-(2,3-Dihydro-1H-indol-1-yl)butan-2-ol (regioisomer) and 5-butyl-indoline derivatives (C-alkylation).[1]

Protocol B: The "Forensic Audit" (2D NMR Characterization)

Objective: Establish unambiguous connectivity between the Indoline Nitrogen and the C3 position of the butanol chain.

Instrument Parameters:

- Field Strength: ≥ 500 MHz recommended to resolve the aliphatic multiplets.
- Solvent: CDCl_3 (for sharp peaks) or DMSO-d_6 (to visualize the OH proton coupling).[1]
- Experiments: ^1H , ^{13}C , COSY, HSQC, HMBC, NOESY.

Step-by-Step Analysis:

- Assign the Spin Systems (COSY):
 - Indoline Ring: Identify the two triplets for C2-H and C3-H (approx. 2.9–3.4 ppm).[1]
 - Butyl Chain: Trace the connectivity starting from the methyl doublet (C4'-H, ~1.1 ppm).[1]
 - Correlation: Methyl (d) → Methine (m, C3'-H) → Methylene (m, C2'-H) → Methylene (t, C1'-H, adjacent to OH).[1]
 - Validation: If the methyl group is a triplet, you have the linear n-butyl isomer (impurity).[1] It must be a doublet.
- Verify N-Alkylation (HMBC - The "Smoking Gun"):
 - Look for a long-range correlation between the Indoline C2-H protons and the Butyl C3'-H carbon.[1]
 - Crucially, look for correlations from the Butyl C3'-H proton to the Indoline C2 and C7a (aromatic quaternary) carbons.[1]
 - Absence of these correlations suggests the alkyl chain may be on the aromatic ring.[1]
- Spatial Confirmation (NOESY):
 - Experiment: 1D NOE or 2D NOESY.
 - Target Signal: Irradiate the Butyl C3'-H (methine).[1]
 - Expected Response: Strong NOE enhancement of the Indoline C7-H (the aromatic proton ortho to the nitrogen).[1]
 - Logic: This spatial proximity is only possible if the alkyl group is attached to the Nitrogen. [1] If it were on C5, no enhancement of C7-H would occur.[1]

Protocol C: Mass Spectrometry (Fragmentation Logic)

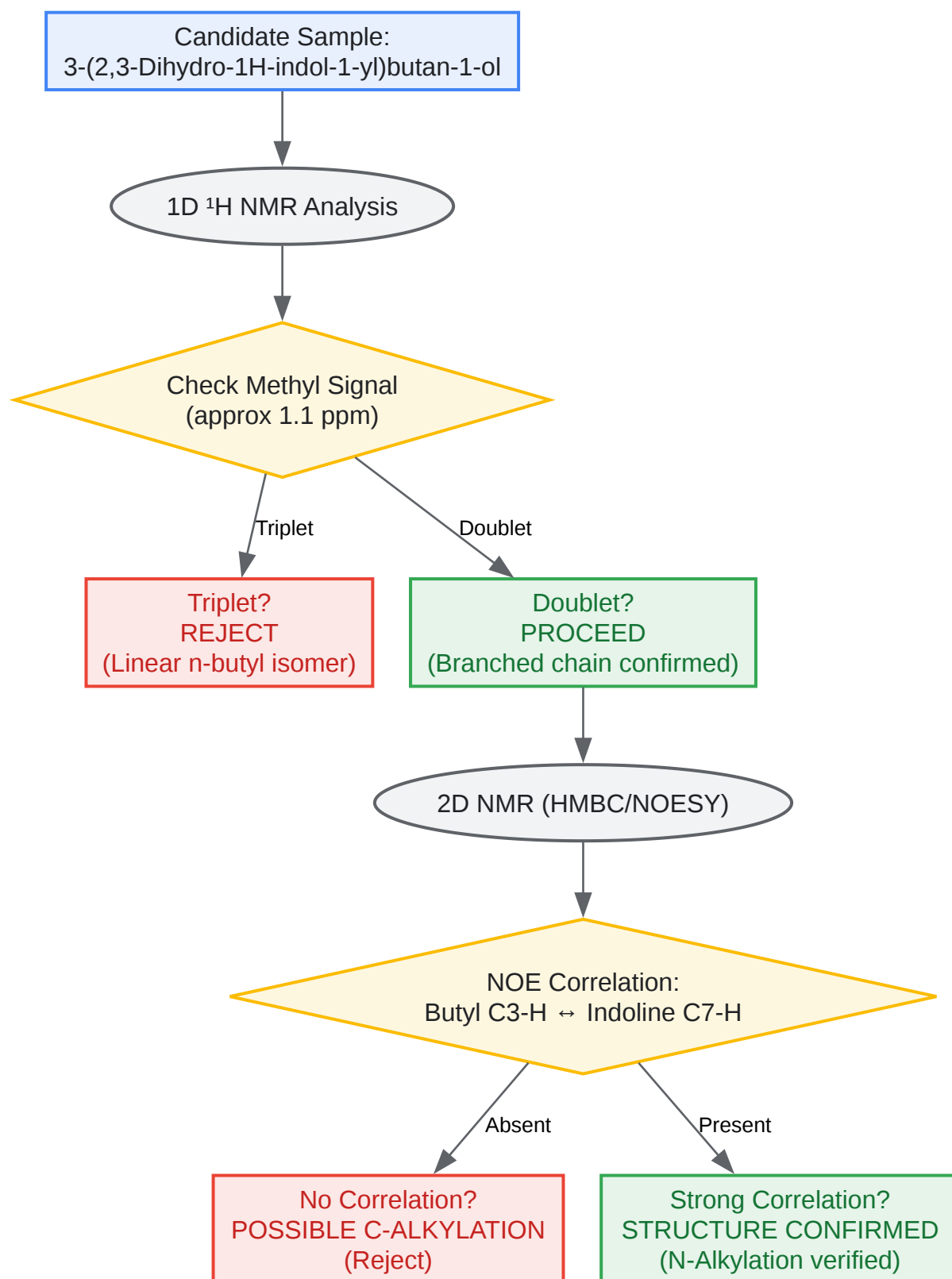
Technique: ESI-MS/MS (Positive Mode).[1]

- Molecular Ion: $[M+H]^+ = 192.14$ m/z.[1]

- Fragmentation Pattern:
 - Loss of H₂O: 192 → 174 (Common for alcohols).[1]
 - Alpha-Cleavage: Cleavage at the N-C bond.[1]
 - Diagnostic Ion: m/z 118/119 (Indoline cation).[1] If the alkyl group were on the ring, the tropylium-like ion would shift to m/z 174 (retaining the alkyl chain).[1]
 - Observation of the base indoline core (m/z 119) confirms the alkyl chain is N-attached and labile.

Part 3: Visualization of Structural Logic

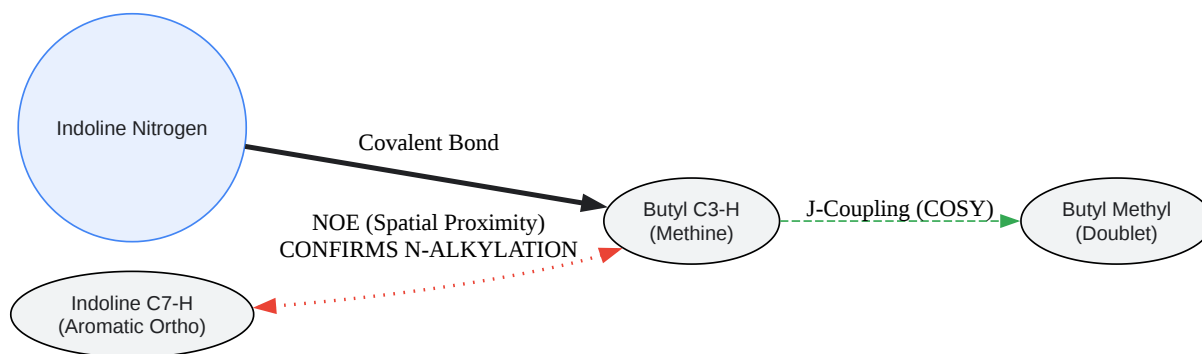
The following diagram illustrates the decision logic and the specific NMR correlations required to confirm the structure.



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Figure 1: Analytical decision tree for distinguishing the target molecule from linear and C-alkylated isomers.

Key NOESY Correlations Diagram



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Figure 2: The critical NOE interaction between the aromatic C7 proton and the alkyl chain methine proton, definitive proof of N-substitution.

Part 4: Data Reference Table

The following chemical shifts are representative for 3-(2,3-Dihydro-1H-indol-1-yl)butan-1-ol in CDCl₃.

Position	Proton (¹ H) δ ppm	Multiplicity	Carbon (¹³ C) δ ppm	Diagnostic Note
Indoline C7-H	6.50 - 6.60	Doublet	~107.0	Key NOE Target. Shifted upfield due to N-donation.[1]
Indoline C2-H	3.30 - 3.40	Triplet	~53.0	Deshielded by Nitrogen.[1]
Indoline C3-H	2.90 - 3.00	Triplet	~28.5	Benzylic position. [1]
Butyl C3'-H	3.80 - 3.95	Multiplet	~50.0	Methine attached to N. Chiral center.[1]
Butyl C1'-H	3.55 - 3.70	Multiplet	~60.5	Adjacent to OH. [1]
Butyl C4'-H	1.10 - 1.20	Doublet	~15.0	Diagnostic for branching.

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